2-Methoxy-5-(trifluoromethyl)pyrimidine
Overview
Description
2-Methoxy-5-(trifluoromethyl)pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C6H5F3N2O and its molecular weight is 178.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Intermediate Compounds:
- 2,4-Dichloro-5-methoxy-pyrimidine, a new intermediate compound of pyrimidine, was synthesized using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride. This method yielded a product with over 99.5% purity (Liu Guo-ji, 2009).
Herbicidal Activity:
- Compounds with methoxy groups on pyrimidine and triazine rings showed high herbicidal activity. The introduction of a substituent at the 5-position of the pyrimidine ring decreased activity (Y. Nezu, M. Miyazaki, K. Sugiyama, I. Kajiwara, 1996).
- Novel substituted 2,4-diarylpyrimidines with a methoxy group at the 5-position exhibited bleaching herbicidal activity (S. Kawamura, Jun-ichi Sato, T. Hamada, M. Sakaki, Y. Sanemitsu, 1993).
Antiviral Properties:
- 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showed significant inhibition of retrovirus replication in cell culture (D. Hocková, A. Holý, M. Masojídková, G. Andrei, R. Snoeck, E. De Clercq, J. Balzarini, 2003).
Fluorescence and Chemiluminescence Studies:
- Pyrimidine-based monoboron complexes exhibited solution/solid-state fluorescence properties and an aggregation-induced emission enhancement effect (Y. Kubota, Kouhei Kasatani, Hiroki Takai, K. Funabiki, M. Matsui, 2015).
- Tri- and tetra-substituted pyrimido[5,4-d]pyrimidine derivatives were synthesized for potential application as fluorescence reagents (K. Nakashima, S. Akiyama, Y. Tsukamoto, K. Imai, 1990).
Safety and Hazards
Future Directions
Trifluoromethylpyridines, a related class of compounds, are used in the pharmaceutical and agrochemical industries . It is expected that many novel applications of these compounds, including “2-Methoxy-5-(trifluoromethyl)pyrimidine”, will be discovered in the future .
Relevant Papers Several papers were found during the search. They discuss the synthesis and applications of trifluoromethylpyridines , the chemistry of "this compound" , and the antimicrobial activity of 5-Trifluoromethyl-2-pyrimidinamine . These papers could provide more detailed information on the topics discussed above.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-Methoxy-5-(trifluoromethyl)pyrimidine are currently unknown
Pharmacokinetics
The compound’s molecular weight (17713 g/mol ) and physical properties suggest that it may have good oral bioavailability. The methoxy and trifluoromethyl groups could potentially enhance the compound’s metabolic stability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound’s stability could be affected by storage conditions . Additionally, the compound’s efficacy could be influenced by the concentration of its targets and the presence of other competing molecules in the cellular environment.
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-12-5-10-2-4(3-11-5)6(7,8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUJIMFLPIMCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446370 | |
Record name | 2-methoxy-5-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176214-14-5 | |
Record name | 2-methoxy-5-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.